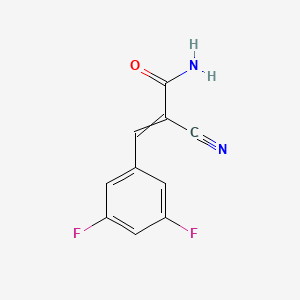
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is an organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(3,5-difluorophenyl)acrylonitrile. This intermediate can then be converted to the acrylamide derivative through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the cyano group to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions at the cyano or acrylamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylamides or nitriles.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano and difluorophenyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Cyano-3-phenylacrylamide
- (E)-2-Cyano-3-(4-fluorophenyl)acrylamide
- (E)-2-Cyano-3-(3,4-difluorophenyl)acrylamide
Uniqueness
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Biological Activity
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group and a difluorophenyl moiety, which contribute to its reactivity and interaction with biological targets. Its chemical structure can be denoted as follows:
- Molecular Formula : C11H8F2N2O
- Molecular Weight : 232.19 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The cyano group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. The difluorophenyl group enhances hydrophobic interactions with target molecules, potentially increasing binding affinity.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes:
- Tyrosinase Inhibition : It has been shown to inhibit mushroom tyrosinase, an enzyme critical for melanin production. Studies suggest that this compound may bind directly to the active site of tyrosinase with a binding affinity comparable to that of kojic acid, a known inhibitor .
- Potential Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory mediators in macrophages, indicating potential anti-inflammatory properties .
Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, this compound derivatives have shown promising results in inhibiting cell proliferation in HeLa cells and other cancer types .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of this compound:
- Tyrosinase Inhibition Study :
- Cytotoxicity Assessment :
- Antiproliferative Activity :
Summary Table of Biological Activities
Properties
Molecular Formula |
C10H6F2N2O |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-cyano-3-(3,5-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15) |
InChI Key |
SUNIVFAFPMZAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















